Magnesium succinate

Description

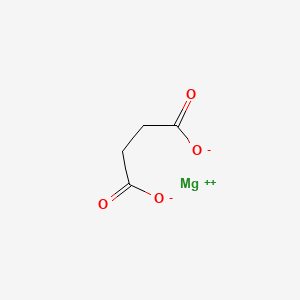

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKXPVFCUXHGEB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4MgO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955093 |

Source

|

| Record name | Magnesium butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-32-1, 33460-47-8 |

Source

|

| Record name | Magnesium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B728YV86FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

a digest of research on succinic acid, with special reference to its.

From Mitochondrial Driver to Pharmaceutical Target

Executive Summary: The Metabokine Paradigm

Succinic acid (Butanedioic acid) has transcended its classical definition as a mere intermediate of the Tricarboxylic Acid (TCA) cycle. Contemporary research redefines it as a metabokine —a metabolic signal that dictates cellular fate, drives immunometabolism, and serves as a critical checkpoint in hypoxic response.

For the pharmaceutical scientist, succinate presents a dual identity:

-

A High-Value Target: Its accumulation drives Ischemia-Reperfusion Injury (IRI) and stabilizes HIF-1

in tumorigenesis. -

A Critical Excipient: Its physicochemical properties make it indispensable for buffering biologics and enhancing small-molecule bioavailability (e.g., Metoprolol succinate).[1]

This guide synthesizes the mechanistic biology of succinate with actionable protocols for therapeutic validation.

Mechanistic Signaling: The SUCNR1 Axis & ROS Generation

Understanding the "why" behind succinate toxicity and signaling is a prerequisite for developing antagonists or metabolic modulators.

2.1 The Ischemia-Reperfusion (IRI) Mechanism

The most significant recent breakthrough in succinate biology is its role in IRI (heart attack, stroke).

-

Ischemia (Oxygen Deprivation): The electron transport chain (ETC) stalls. Fumarate accumulates and is reduced backwards by Succinate Dehydrogenase (SDH) to form succinate.[2] This leads to a massive intracellular pool of succinate.

-

Reperfusion (Oxygen Restoration): Upon re-oxygenation, this accumulated succinate is rapidly oxidized by SDH.[2][3][4] This overwhelms the Ubiquinone (CoQ) pool, forcing electrons backward through Complex I (Reverse Electron Transport or RET).

-

The Result: A massive burst of Superoxide (

), causing tissue necrosis.

Therapeutic Implication: Inhibiting SDH (e.g., with malonate derivatives) during ischemia prevents succinate accumulation and protects the organ.

2.2 The SUCNR1 (GPR91) Signaling Pathway

Extracellular succinate activates SUCNR1, a G-protein coupled receptor (GPCR) expressed on macrophages, cardiomyocytes, and renal cells.

-

Coupling: Primarily

(calcium mobilization) and -

Effect: Pro-inflammatory cytokine release (IL-1

), hypertension (renin release), and retinal neovascularization.

Visualization: The Succinate-ROS-HIF Axis

The following diagram illustrates the divergent pathways of succinate in Ischemia (driving ROS) vs. Inflammation (driving HIF-1

Figure 1: Mechanistic divergence of succinate. Left: Mitochondrial accumulation driving ROS via Reverse Electron Transport (RET).[4] Center: Cytosolic inhibition of PHDs stabilizing HIF-1

Technical Data: Pathological Associations

The following table summarizes key disease states driven by succinate dysregulation, useful for identifying therapeutic indications.

| Disease State | Mechanism | Biomarker/Target | Clinical Relevance |

| Ischemia-Reperfusion | SDH reversal | Target: SDH (Complex II) | Prevention of reperfusion injury in MI and Stroke. |

| Paraganglioma | SDHx mutation | Biomarker: Succinate:Fumarate Ratio | Oncometabolite driving angiogenesis via HIF-1 |

| Inflammatory Bowel Disease | Macrophage M1 polarization | Target: SUCNR1 (GPR91) | Fibrosis and inflammation in Crohn's disease. |

| Diabetic Nephropathy | Hyperglycemia | Target: SUCNR1 | Hypertension and glomerular damage. |

Experimental Protocol: SUCNR1 Calcium Mobilization Assay

Purpose: To validate the potency of succinate antagonists or to study SUCNR1 kinetics in drug development.

Principle: SUCNR1 couples to

5.1 Reagents & Setup

-

Cell Line: HEK293 stably transfected with human SUCNR1 (GPR91). Note: Native expression in macrophages is variable; stable lines are preferred for screening.

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Dye: Fluo-4 AM (2 µM final).

-

Inhibitor: Probenecid (2.5 mM) – Critical: Prevents dye leakage from cells.

-

Agonist: Sodium Succinate (prepare fresh, pH 7.4).

5.2 Step-by-Step Methodology

-

Seeding: Plate HEK293-SUCNR1 cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight (37°C, 5%

). -

Dye Loading (The Critical Step):

-

Remove culture media.

-

Add 100 µL Dye Loading Solution (HBSS + Fluo-4 AM + Probenecid).

-

Scientific Rationale: Probenecid inhibits organic anion transporters that pump the dye out. Without it, the signal-to-noise ratio will be too low for reliable

calculation. -

Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to minimize thermal shock during assay.

-

-

Baseline Measurement: Transfer plate to a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). Excitation: 494 nm, Emission: 516 nm. Record baseline for 20 seconds.

-

Agonist Injection: Inject 20 µL of 5x Succinate (serial dilutions).

-

Kinetic Read: Continue recording for 120 seconds.

-

Analysis: Calculate

(Peak Fluorescence minus Baseline / Baseline). Plot against Log[Succinate] to determine

5.3 Workflow Visualization

Figure 2: Workflow for High-Throughput SUCNR1 Calcium Mobilization Assay.

Pharmaceutical Formulation: The "Silent" Utility

While the biological signaling is the frontier of research, succinate remains a workhorse in formulation science.

-

Buffer Capacity: Succinic acid (

, -

Solubility Enhancement: Succinate salts (e.g., Sumatriptan succinate) are used to increase the dissolution rate of weak bases. The dicarboxylic nature allows for "cross-linking" in crystal lattices, often yielding stable polymorphs.

Formulation Tip: When using succinate in lyophilized biologics, be aware that succinic acid can crystallize during freezing, causing pH shifts. Amorphous excipients (sucrose/trehalose) are usually added to stabilize the matrix.

References

-

Chouchani, E. T., et al. (2014). Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS.[2][4][9] Nature, 515(7527), 431–435. [Link]

-

Mills, E., & O'Neill, L. A. (2014). Succinate: a metabolic signal in inflammation.[4][8][10] Trends in Cell Biology, 24(5), 313–320. [Link]

-

Tannahill, G. M., et al. (2013). Succinate is an inflammatory signal that induces IL-1β through HIF-1α.[6][8][10] Nature, 496(7444), 238–242. [Link]

-

He, W., et al. (2004). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors. Nature, 429(6988), 188–193. [Link]

-

Cuminetti, V., et al. (2023). Succinate receptor 1 limits blood cell formation and leukemia. Nature Communications, (Recent findings on SUCNR1 in AML). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of immunometabolism in macrophage polarization and its impact on acute lung injury/acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis [frontiersin.org]

- 9. Inhibiting succinate release worsens cardiac reperfusion injury by enhancing mitochondrial reactive oxygen species generation | bioRxiv [biorxiv.org]

- 10. HIF1α and metabolic reprogramming in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

biochemical role of magnesium succinate in cellular respiration.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium succinate (

This guide dissects the molecular pharmacodynamics of this compound, specifically its utility in bypassing Complex I dysfunction during hypoxic stress, mitigating calcium-induced mitochondrial permeability transition (mPT), and optimizing ATP turnover.

Molecular Pharmacodynamics: The Dual-Action Mechanism

The therapeutic efficacy of this compound relies on the dissociation and independent yet synergistic actions of the succinate anion and the magnesium cation within the mitochondrial matrix.

The Succinate Shunt (Complex II Activation)

Under normal physiological conditions, the Krebs cycle generates NADH (feeding Complex I) and FADH

-

Mechanism: Exogenous succinate enters the mitochondrion via the dicarboxylate carrier (DIC/SLC25A10) in exchange for inorganic phosphate (

) or sulfite. -

Target: It binds directly to the FAD site of Succinate Dehydrogenase (SDH/Complex II) .

-

Effect: This bypasses the stalled Complex I, feeding electrons directly into the Ubiquinone (Q) pool. This restores the proton motive force (

) and permits ATP synthesis even when NADH oxidation is compromised.

The Magnesium Cofactor Obligation

ATP is biologically inactive unless bound to magnesium (

-

ATP Synthase (

-ATPase): The catalytic activity of Complex V is strictly -

Carrier Stability:

stabilizes the mitochondrial membrane potential, preventing the reversal of the Adenine Nucleotide Translocator (ANT), ensuring generated ATP is exported to the cytosol.

Visualization: The Magnesium-Succinate Pathway

The following diagram illustrates the entry of this compound and its dual points of action within the ETC.

Figure 1: Mechanism of Action. Mg-Succinate bypasses dysfunctional Complex I while Mg2+ activates ATP Synthase.

The Magnesium Advantage: Ionic Homeostasis

A critical consideration in drug development is the counter-ion. Sodium succinate is frequently used in research, but clinically, the sodium load is problematic in ischemic tissue due to the Sodium-Calcium Exchanger (NCX) .

| Feature | Sodium Succinate | This compound |

| Ionic Load | Increases intracellular | Increases intracellular |

| NCX Impact | High | |

| Mitochondrial Effect | Risk of | Stabilizes membrane; inhibits mPT pore opening. |

| Bioenergetics | Provides substrate only. | Provides substrate + ATPase cofactor.[2] |

Key Insight: In ischemia/reperfusion, calcium overload is the primary driver of cell death (apoptosis/necrosis). Magnesium acts as a natural calcium antagonist. Therefore, this compound offers a cardioprotective and neuroprotective advantage over simple succinate salts by mitigating excitotoxicity.

Experimental Methodology: High-Resolution Respirometry (HRR)

To validate the efficacy of this compound, researchers must use High-Resolution Respirometry (e.g., Oroboros O2k or Agilent Seahorse). The following protocol isolates Complex II respiration to quantify the specific contribution of the succinate moiety.

Protocol: SUIT (Substrate-Uncoupler-Inhibitor Titration)

Objective: Measure Succinate-linked OXPHOS capacity (

Sample Preparation:

-

Tissue: Fresh cardiac or skeletal muscle fibers, permeabilized with Saponin (50

g/mL). -

Cells: HEK293 or primary cardiomyocytes, permeabilized with Digitonin (concentration optimized by titration, typically 10-20

g/10 -

Buffer: MiR05 (Mitochondrial Respiration Medium) containing EGTA,

, K-lactobionate, Taurine,

Step-by-Step Workflow:

-

Stabilization: Allow respiration to stabilize (Endogenous respiration).

-

Complex I Blockade (Rotenone): Add Rotenone (0.5

M) .-

Rationale: Inhibits Complex I. Ensures any subsequent respiration is driven solely by Succinate

Complex II. Prevents Reverse Electron Transport (RET).[2]

-

-

Substrate Addition (Succinate): Add Succinate (10 mM) .

-

State:LEAK State (

) . Measures non-phosphorylating respiration (proton leak) driven by succinate.

-

-

Phosphorylation (ADP): Add ADP (2.5 mM) (saturating concentration).

-

State:OXPHOS State (

) . Measures maximal ATP production capacity driven by Complex II. -

Note: If testing Mg-Succinate specifically, ensure the buffer is Mg-free initially, or compare Mg-Succinate vs. Na-Succinate + EDTA.

-

-

Integrity Test (Cytochrome c): Add Cytochrome c (10

M) .[2][3]-

QC Check: An increase in respiration

indicates outer mitochondrial membrane damage.

-

-

Uncoupling (FCCP): Titrate FCCP (0.5

M steps) .-

State:ETS Capacity (

) . Measures the maximal capacity of the electron transfer system uncoupled from ATP synthase.

-

-

Inhibition (Antimycin A): Add Antimycin A (2.5

M) .-

State:ROX . Residual Oxygen Consumption (non-mitochondrial background).

-

Visualization: Respirometry Workflow

Figure 2: SUIT Protocol for isolating Succinate-driven respiration.

Safety & Toxicology: The ROS Paradox

Researchers must be aware of the "Succinate Accumulation" paradox.

-

Endogenous Accumulation: During ischemia, endogenous succinate accumulates. Upon reperfusion, this massive pool is oxidized rapidly, driving Reverse Electron Transport (RET) at Complex I, generating Superoxide (

), causing significant oxidative damage [1]. -

Therapeutic Application: The administration of this compound is generally targeted during hypoxia (to maintain ATP via substrate-level phosphorylation and limited ETC activity) or in chronic metabolic states where RET is not the primary concern.

-

Mitigation: The Magnesium component helps mitigate the downstream effects of ROS by stabilizing the mitochondrial membrane potential and preventing Calcium-induced pore opening, which often exacerbates ROS damage.

References

-

Chouchani, E. T., et al. (2014). Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS. Nature, 515(7527), 431–435. [Link]

-

Gnaiger, E. (2020). Mitochondrial pathways and respiratory control.[2][4][5][6] Bioenerg Commun, 2020.[3]2. [Link]

-

Panov, A., & Orynbayeva, Z. (2013). Bioenergetics of the mitochondria in the heart and brain: Differences and similarities. Biochemistry (Moscow), 78(13), 1601–1614. [Link]

-

Pilchova, I., et al. (2017). The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions.[1][7] Oxidative Medicine and Cellular Longevity, 2017, 6797460. [Link]

-

Lukyanova, L. D., & Germanova, E. L. (2006). Molecular mechanisms of the antihypoxic action of succinate-containing drugs. Bulletin of Experimental Biology and Medicine, 141(1), 53-58. [Link]

Sources

- 1. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]

- 2. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinate Ameliorates Energy Deficits and Prevents Dysfunction of Complex I in Injured Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Magnesium transport by brain mitochondria: energy requirement and dependence on Ca2+ fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

biological production of succinic acid: state of the art and future perspectives.

[1][2][3][4]

Executive Summary

Succinic acid (SA) is a C4 dicarboxylic acid recognized by the US Department of Energy as one of the top 12 value-added bio-based platform chemicals. While traditionally synthesized from maleic anhydride via petrochemical routes, the biological production of SA offers a carbon-negative footprint by fixing one mole of CO₂ for every mole of succinate produced.

This guide analyzes the current technical landscape of bio-succinic acid production. It moves beyond basic reviews to dissect the causal links between metabolic flux redistribution, host strain selection, and downstream processing (DSP) bottlenecks. We present a validated dual-phase fermentation protocol and evaluate the transition from bacterial systems (high yield, complex DSP) to acid-tolerant yeast platforms (lower yield, simplified DSP).

Part 1: Metabolic Flux & Engineering Principles

The core challenge in bio-succinic acid production is redirecting carbon flux from the oxidative TCA cycle (energy generation) to the reductive TCA branch (product formation) while maintaining redox balance (NADH/NAD⁺).

The Reductive TCA Pathway (The "Why")

In wild-type E. coli or A. succinogenes under anaerobic conditions, the cell prioritizes mixed-acid fermentation (lactate, acetate, ethanol) to recycle NADH. High-yield succinate production requires forcing flux through the reductive branch of the TCA cycle.

Critical Control Points:

-

PEP Carboxylation: The conversion of Phosphoenolpyruvate (PEP) to Oxaloacetate (OAA) is the primary CO₂ fixation step. Overexpression of ppc (PEP carboxylase) or pck (PEP carboxykinase) is standard.

-

Redox Balancing: The reduction of OAA to Malate and Fumarate to Succinate consumes 2 NADH. If the cell cannot regenerate NAD⁺, glycolysis stalls.

-

Byproduct Elimination: Deletion of ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) blocks carbon loss to lactate and formate.

Pathway Visualization

Figure 1: The Reductive TCA Cycle strategy. Green arrows indicate the desired flux; red dotted arrows indicate pathways typically deleted in engineered strains.

Part 2: Host Strain Selection

The choice of host dictates the fermentation strategy and DSP complexity. Bacterial strains currently offer higher titers but require neutral pH buffering (forming succinate salts), creating "gypsum waste" during acidification. Yeast strains offer low-pH tolerance (producing free acid) but struggle with lower yields.

| Feature | E. coli (Engineered) | A. succinogenes (Natural) | Yarrowia lipolytica (Yeast) |

| Metabolism | Facultative Anaerobe | Capnophilic Anaerobe | Aerobic (mostly) |

| pH Tolerance | Neutral (6.5 - 7.0) | Neutral (6.5 - 7.0) | Acidic (3.0 - 4.5) |

| Product Form | Succinate Salt | Succinate Salt | Free Succinic Acid |

| Max Titer | High (>100 g/L) | High (>80 g/L) | Moderate (40-60 g/L) |

| DSP Cost | High (Salt conversion) | High (Salt conversion) | Low (Direct crystallization) |

| Genetic Tools | Extensive (CRISPR, KO) | Limited | Moderate |

Expert Insight: For immediate industrial scale-up, A. succinogenes is robust. However, for long-term viability, engineered Y. lipolytica or E. coli adapted to low pH are the targets to eliminate the use of gypsum-producing neutralization steps.

Part 3: Advanced Fermentation Protocol

Protocol: Dual-Phase Fed-Batch Fermentation (Engineered E. coli)

This protocol utilizes a "Dual-Phase" strategy: an aerobic phase for rapid biomass accumulation followed by an anaerobic phase for succinate production. This decouples growth from production, allowing for higher final titers.

Strain: E. coli KJ122 or equivalent (ΔldhA, ΔadhE, ΔackA).

Phase 1: Upstream Preparation

-

Inoculum: Inoculate 50 mL LB broth with a single colony. Incubate at 37°C, 250 rpm for 12 hours.

-

Seed Culture: Transfer 5% (v/v) to 500 mL defined medium (M9 salts + 20 g/L glucose). Grow to OD₆₀₀ ~ 2.0.

Phase 2: Aerobic Growth (Biomass Build-up)

Objective: Maximize biocatalyst density without producing acid.

-

Vessel: 5L Bioreactor (working volume 3L).

-

Medium: Modified M9 salts, Glucose (initially 20 g/L), Corn Steep Liquor (15 g/L) for trace nutrients.

-

Conditions:

-

Temp: 37°C.[1]

-

pH: 7.0 (Controlled with 5M NH₄OH).

-

Aeration: 1.5 vvm (Air).

-

Agitation: Cascade to maintain DO > 30%.

-

-

Feeding: Exponential feed of 500 g/L glucose solution to maintain glucose < 5 g/L (prevent overflow metabolism/acetate formation).

-

Termination: Stop when OD₆₀₀ reaches ~20-30.

Phase 3: Anaerobic Production (The Switch)

Objective: Activate the reductive pathway and fix CO₂.[2]

-

Gas Switch: Cut air supply. Sparge with CO₂ at 0.2 vvm.

-

Agitation: Reduce to 200 rpm (maintain homogeneity, not oxygen transfer).

-

pH Control Switch: CRITICAL STEP. Switch base control from NH₄OH to MgCO₃ slurry or Na₂CO₃ .

-

Why? CO₂ solubility is pH dependent. Carbonate bases provide a dual source of buffering and substrate (CO₂) for the PEP carboxylase reaction. MgCO₃ is preferred for A. succinogenes, while Na₂CO₃ is easier for E. coli DSP.

-

-

Production Feed: Maintain glucose at 10-20 g/L.

-

Duration: 24-48 hours. Monitor HPLC for Succinate vs. Acetate ratio.

Self-Validating Checkpoint: If the succinate yield is < 0.6 g/g glucose, check the CO₂ sparge rate and reactor head pressure. Insufficient dissolved CO₂ limits the carboxylation of PEP to OAA, causing carbon to spill over into lactate or ethanol.

Part 4: Downstream Processing (DSP)

DSP represents >50% of the production cost.[3][4] The "Classical" calcium precipitation method is obsolete due to environmental waste (gypsum).

State-of-the-Art Recovery Workflow

-

Clarification: Centrifugation (8000 rpm) or Microfiltration to remove biomass.

-

Decolorization: Activated carbon treatment to remove pigments/proteins.

-

Acidification & Crystallization (Direct Method):

-

Applicable if: Fermentation pH < 4.5 (Yeast).[5]

-

Method: Cool broth to 4°C. Succinic acid solubility drops drastically, precipitating crystals.

-

-

Reactive Extraction (Alternative for Neutral pH):

-

Use amine-based extractants (e.g., tri-n-octylamine in octanol) to complex with succinate.

-

Back-extract with hot water or steam stripping.

-

-

Polishing: Ion-exchange chromatography to remove trace cations.

Figure 2: Downstream Processing Logic. The path depends heavily on the fermentation pH.

Part 5: Future Perspectives

-

CRISPR/Cas9 Integration: Rapid multiplexing of gene deletions in E. coli to fine-tune redox balance without accumulation of antibiotic resistance markers.

-

Cell-Free Systems: Using enzymatic cocktails (purified PEP carboxylase, Malate dehydrogenase, etc.) to convert glucose to succinate in a reactor. This eliminates cell maintenance energy costs and toxicity issues, though enzyme stability remains a hurdle.

-

Low-pH Yeast Engineering: The "Holy Grail." Engineering Y. lipolytica or P. kudriavzevii to produce succinate at pH 3.0. This allows the product to exist as free acid, enabling direct crystallization and skipping the costly acidification step.

References

-

Bio-based Succinic Acid Market Outlook. (2025). Research and Markets. Retrieved from Link

-

Succinic acid – A run-through of the latest perspectives. (2022). Biotechnology Advances. Retrieved from Link

-

Recent advances in bio-based production of top platform chemical, succinic acid. (2024). Microbial Cell Factories. Retrieved from Link

-

Advances in succinic acid production: the enhancement of CO2 fixation. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved from Link

-

A Critical Review on Downstream Processes to Recover Succinic Acid. (2024). Chemical Engineering Transactions. Retrieved from Link

-

Harnessing yeasts for sustainable succinic acid production. (2025). Journal of Industrial Microbiology and Biotechnology. Retrieved from Link

Sources

- 1. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Downstream processing of biotechnological produced succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Technical Guide: Magnesium Succinate as a Precursor for Bio-Succinic Acid Production

Executive Summary

The "Solubility Switch" in Bio-Refining

Succinic acid (SA) is a top-tier platform chemical (C4-dicarboxylic acid) essential for the production of 1,4-butanediol (BDO), polybutylene succinate (PBS), and pharmaceutical intermediates. Historically, bio-based production relied on calcium-based recovery, which generates massive quantities of gypsum waste (

This guide details the technical superiority of Magnesium Succinate (

Part 1: The Physicochemical Rationale

Thermodynamic Solubility Profile

The fundamental driver for selecting this compound over calcium succinate is solubility differential .

-

Calcium Succinate (

): Extremely low solubility (~0.3 g/100 mL at 25°C). In fermentation, this precipitates immediately, creating a "slurry" that complicates rheology, mass transfer, and cell separation. -

This compound (

): High solubility (~22.8 g/100 mL at 25°C). It remains dissolved in the broth, allowing for:-

Higher Cell Density: No solid precipitates to coat cells or block nutrient transfer.

-

Simplified Clarification: Cells can be removed via standard centrifugation or microfiltration without losing product in the solid cake.

-

Data Comparison: The Precursor Advantage

| Feature | Calcium Succinate Route (Traditional) | This compound Route (Advanced) |

| Solubility ( | < 0.5 g/100g | ~15–22 g/100g |

| Fermentation pH Control | ||

| Broth State | Slurry (Solid + Liquid) | Liquid Solution |

| Acidification Byproduct | Gypsum ( | |

| Recovery Method | Precipitation & Filtration | Electrodialysis or Reactive Extraction |

| Sustainability Score | Low (High solid waste) | High (Potential for reagent recycling) |

Part 2: Downstream Processing (DSP) Architectures

Once the fermentation broth is clarified (cells removed), the liquid contains dissolved this compound. Converting this precursor to free succinic acid (

Pathway A: The Acidification & Crystallization Route

This is the robust, chemical engineering approach suitable for facilities without electrochemical capabilities.

Mechanism:

The Challenge: Unlike the calcium route where gypsum precipitates, here both products are soluble. Separation relies on the steep temperature-dependent solubility curve of Succinic Acid vs. the relatively flat curve of Magnesium Sulfate.

Pathway B: Bipolar Membrane Electrodialysis (BMED)

The Gold Standard. This method uses electric potential to split water at a bipolar membrane, generating protons (

Mechanism:

-

Feed: Mg-Succinate enters the Diluate chamber.

-

Splitting: Under an electric field,

migrates through a cation-exchange membrane to the Base chamber. Succinate ( -

Recombination:

-

Acid Chamber:

(Product) -

Base Chamber:

(Recycled to Fermenter)

-

Part 3: Visualization of Workflows

The following diagrams illustrate the logic flow for both the Chemical (Crystallization) and Electrochemical (BMED) routes.

Figure 1: Comparative workflow of this compound processing routes. Note the closed-loop efficiency of the BMED pathway.

Part 4: Detailed Experimental Protocol

Protocol: Recovery via Thermal Fractionation (The "Chemical" Route)

For laboratories lacking electrodialysis stacks, this protocol utilizes the solubility gap between Succinic Acid and Magnesium Sulfate.

Prerequisites:

-

Clarified Fermentation Broth (containing ~80-100 g/L Mg-Succinate).

-

Concentrated Sulfuric Acid (98%).

-

Activated Carbon (powdered).

-

Chilled crystallization vessel (jacketed).

Step-by-Step Methodology:

-

Pre-Concentration:

-

Evaporate the clarified broth (vacuum rotary evaporator, 60°C) to reach a Mg-Succinate concentration of 180–200 g/L .

-

Reasoning: Higher starting concentration maximizes crystal yield upon cooling.

-

-

Acidification:

-

Calculate stoichiometric requirement of

(1:1 molar ratio to Mg). -

Slowly add

to the concentrate while stirring. Maintain temperature at 60–70°C . -

Observation: The solution will remain clear or slightly turbid. Unlike Ca-systems, no heavy sludge forms immediately if kept hot.

-

-

Polishing (Decolorization):

-

Add 1% (w/v) Activated Carbon. Stir for 30 mins at 60°C.

-

Filter hot (0.45 µm membrane) to remove carbon and any residual proteins.

-

-

Cooling Crystallization:

-

Transfer filtrate to a crystallizer.

-

Apply a cooling ramp: 60°C

4°C at a rate of 0.5°C/min . -

Thermodynamic Logic: At 4°C, Succinic Acid solubility drops to ~3 g/100mL, while

remains highly soluble (~60 g/100mL). This "Solubility Window" forces SA to crystallize while Mg-salt stays in the mother liquor.

-

-

Separation & Wash:

-

Vacuum filter the crystal slurry immediately.

-

Wash crystals with ice-cold saturated succinic acid solution (not pure water, to prevent yield loss).

-

Dry at 50°C.

-

Validation Criteria:

-

Yield: >75% (single pass).

-

Purity: >98% (HPLC analysis). Impurity is primarily sulfate ash.

Part 5: Advanced Protocol (BMED)

Protocol: Electrochemical Splitting (The "Green" Route)

System Setup:

-

Stack: 3-Chamber Bipolar Membrane Electrodialysis stack (e.g., FuMA-Tech or Astom membranes).

-

Configuration: Anion Exchange Membrane (AEM) | Cation Exchange Membrane (CEM) | Bipolar Membrane (BPM).

Figure 2: Ion migration in a 3-chamber BMED stack.

Operational Parameters:

-

Current Density: Constant current at 30–50 mA/cm² .

-

Feed Concentration: 100 g/L Mg-Succinate (pre-filtered).

-

Endpoint: Monitor conductivity of the feed (salt) chamber. Stop when conductivity drops by >95% (indicating depletion of salt).

Outcome:

-

Acid Chamber: Contains pure aqueous Succinic Acid.

-

Base Chamber: Contains

slurry. -

Efficiency: Current efficiency typically 80–90%. Energy consumption ~2–3 kWh/kg SA.

Part 6: References

-

Nih.gov (PubChem). this compound Compound Summary. Retrieved from [Link][2]

-

Jian Zhang et al. High-level succinic acid production by overexpressing a magnesium transporter in Mannheimia succiniciproducens. (2024).[3][4] NIH. Retrieved from [Link]

-

Chemical Engineering Transactions. A Critical Review on Downstream Process to Recovery Succinic Acid from Fermentative Broth. (2024).[3][4] Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. Electrodeionization for the Bio-Succinic Acid Production Process. (2023).[5][6] Retrieved from [Link]

-

ResearchGate. Separation and concentration of succinic acid from post-fermentation broth by bipolar membrane electrodialysis. Retrieved from [Link]

Sources

- 1. CN112521269B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound | C4H4MgO4 | CID 10219480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-level succinic acid production by overexpressing a magnesium transporter in Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Critical Review on Downstream Processes to Recovery Succinic Acid from Fermentative Broth | Chemical Engineering Transactions [cetjournal.it]

- 5. This compound N-HYDRATE | 556-32-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Magnesium Succinate Crystal Structure and Polymorphism Analysis

Executive Summary

Magnesium succinate (

While this compound is widely utilized in nutraceuticals and pharmaceutical formulations, its crystallographic nuance lies in the coordination geometry of the magnesium center and the lability of its hydration shell. This document outlines the structural hierarchy, from the stable tetrahydrate to the metastable anhydrate, and details the experimental protocols for validating these forms.

Part 1: Fundamental Crystallography & Structural Chemistry

Chemical Identity and Coordination Logic

This compound typically crystallizes from aqueous solution as a tetrahydrate (

In the crystal lattice of the succinate salt, the coordination sphere is often a hybrid of water molecules and carboxylate oxygens from the succinate ligand.

| Parameter | Description |

| Formula | |

| Molecular Weight | 212.44 g/mol (Tetrahydrate); 140.38 g/mol (Anhydrate) |

| Coordination Geometry | Octahedral ( |

| Ligand Binding | Bidentate bridging or chelating carboxylate groups |

| Crystal System | Monoclinic (Common for hydrated Mg carboxylates) |

Structural Motifs

Unlike simple inorganic salts, magnesium organic salts form complex hydrogen-bonded networks.

-

Primary Coordination: The

center is coordinated by 4 water molecules and 2 oxygens from the succinate anion (trans-coordination). -

Secondary Network: The remaining lattice water molecules act as hydrogen bond donors/acceptors, bridging the succinate chains and stabilizing the crystal packing. This extensive H-bonding network is the primary reason for the high stability of the tetrahydrate form under ambient conditions.

Part 2: Polymorphism and Phase Transitions

The polymorphism of this compound is inextricably linked to its hydration state. The transition from the stable tetrahydrate to the anhydrous form is not a single-step event but a staged desolvation process that creates metastable intermediates.

The Dehydration Pathway

Thermal stress induces a stepwise removal of water molecules. Identifying these steps is crucial for processing, as "over-drying" can lead to amorphous or highly hygroscopic anhydrous phases.

Graphviz Diagram: Phase Transition Pathway

The following diagram illustrates the transformation from the solution phase to the stable tetrahydrate and subsequent thermal degradation.

Figure 1: Thermal dehydration and rehydration pathway of this compound.

Stability Profile

-

Tetrahydrate: Stable at RT/40% RH. The "shelf-stable" form.

-

Anhydrate: Often obtained by heating >150°C. It typically exhibits a collapsed crystal lattice (amorphous or microcrystalline) and will avidly reabsorb moisture from the air to revert to a hydrated form (hygroscopicity).

Part 3: Analytical Characterization Workflow

To rigorously define the solid-state form, a multi-modal approach is required. Relying solely on one technique (e.g., DSC) can lead to misinterpretation of dehydration endotherms as melting points.

Thermal Analysis (TGA/DSC)

Thermal Gravimetric Analysis (TGA) is the gold standard for confirming stoichiometry.

Predicted TGA Profile for Mg Succinate Tetrahydrate:

-

Theoretical Water Content: 33.9% (Calculated:

). -

Step 1 (Surface/Lattice Water): Mass loss onset ~80-100°C.

-

Step 2 (Coordination Water): Mass loss onset ~130-150°C.

-

Final Residue: MgO (approx. 19% of original mass).

| Temperature Range | Event | Mass Loss (Theoretical) | Interpretation |

| RT – 150°C | Dehydration | ~33.9% | Loss of 4 moles of |

| 150°C – 350°C | Anhydrous Plateau | < 1% | Stable anhydrous region (if kept dry). |

| > 350°C | Decomposition | ~47% | Loss of organic ligand ( |

X-Ray Powder Diffraction (XRPD)

XRPD provides the "fingerprint" of the crystal structure.

-

Low Angle Reflections: Hydrated forms typically show distinct low-angle peaks (

) corresponding to the large d-spacings created by water layers. -

Amorphization: Upon dehydration, the sharp Bragg peaks of the tetrahydrate often broaden or disappear, indicating a loss of long-range order in the anhydrate.

Part 4: Experimental Protocols

Synthesis of High-Purity this compound Tetrahydrate

This protocol ensures the formation of the stable tetrahydrate phase, minimizing contamination from unreacted precursors.

Reagents:

-

Succinic Acid (

) -

Magnesium Hydroxide (

) or Magnesium Carbonate ( -

Deionized Water (

)

Workflow Diagram:

Figure 2: Controlled synthesis workflow for this compound Tetrahydrate.

Critical Process Parameters (CPPs)

-

Stoichiometry: Use a slight excess of Succinic Acid (1.05 eq) initially to ensure full dissolution of the Mg source, then adjust pH to neutral. Excess unreacted

is difficult to filter out if fine. -

Temperature Control: Do not exceed 60°C during drying. Temperatures above 80°C can initiate the loss of lattice water, collapsing the crystal structure before it is fully formed.

-

Solvent Selection: While water is the primary solvent, adding ethanol (antisolvent) during the crystallization step can improve yield but may alter crystal habit (morphology).

Part 5: Pharmaceutical Implications[6]

Bioavailability and Solubility

The tetrahydrate form exhibits superior solubility compared to the anhydrous form due to the lower lattice energy barrier (the "pre-hydrated" state).

-

Dissolution Rate: The tetrahydrate dissolves rapidly, releasing

and succinate ions. -

Formulation Risk: If the anhydrous form is used in wet granulation, it may convert to the tetrahydrate during processing, altering the water content of the final tablet and potentially causing capping or hardness issues.

Regulatory Considerations

For drug development (IND/NDA), the specific polymorph must be declared.

-

Characterization Package: Must include XRPD (for phase ID), TGA (for solvate stoichiometry), and Karl Fischer titration (to validate water content specifically).

-

Stability Testing: Stress testing at 40°C/75% RH is critical to ensure the tetrahydrate does not deliquesce or undergo disproportionation.

References

-

CymitQuimica. this compound - CAS 556-32-1 Properties and Applications.

-

PubChem. this compound Tetrahydrate (CID 86674856) - Chemical Structure and Synonyms.

-

Rammohan, A., & Kaduk, J. A. (2018). Crystal structures of magnesium citrates from powder diffraction data.[2] (Used as a comparative reference for Mg-carboxylate coordination chemistry).

-

ROK Chem. this compound tetrahydrate >96% Specifications.

-

ChemicalBook. this compound N-Hydrate Properties and Safety Data.

-

Materials Project. Magnesium Crystal Structure Data (Reference for elemental Mg comparison).

Sources

Technical Guide: Magnesium Succinate for Mitochondrial Function Studies

Executive Summary

This technical guide provides a rigorous framework for utilizing Magnesium Succinate (Mg-Succinate) in mitochondrial bioenergetics research. Unlike standard sodium succinate, Mg-Succinate offers a stoichiometric "double-hit" strategy: it provides Succinate as a direct Complex II (Succinate Dehydrogenase, SDH) substrate and Magnesium (Mg²⁺) , an obligatory cofactor for ATP Synthase (Complex V) and nucleotide stability.

This guide is designed for application scientists and researchers conducting High-Resolution Respirometry (HRR) and metabolic flux analysis. It addresses the critical distinction between permeabilized (direct succinate access) and intact (prodrug/ester requirement) cellular models.

Part 1: Mechanistic Basis – The "Dual-Action" Driver

The Biochemistry of Synergy

This compound dissociates into Mg²⁺ and the dicarboxylate anion succinate (C₄H₄O₄²⁻). Its utility in mitochondrial studies stems from its ability to bypass Complex I (NADH-dehydrogenase) and directly fuel the Ubiquinone (Q) pool while simultaneously stabilizing the phosphorylation system.

-

The Succinate Pathway (Complex II Bypass):

-

Succinate is oxidized to fumarate by Complex II (SDH) .[1]

-

This reaction reduces Flavin Adenine Dinucleotide (FAD) to FADH₂, which transfers electrons to the Q-pool (Ubiquinone → Ubiquinol).

-

Significance: This bypasses Complex I, making it a critical probe for studying Complex I deficiencies (e.g., Leigh Syndrome, Metformin toxicity) or Ischemia-Reperfusion Injury (IRI) where Reverse Electron Transport (RET) drives ROS production.

-

-

The Magnesium Cofactor (Complex V & Nucleotides):

-

ATP Synthase (Complex V): The F₁ subunit of ATP synthase requires Mg²⁺ to bind ADP and Pᵢ. The catalytic mechanism produces Mg-ATP , the biologically active form of energy.

-

Membrane Potential (

): Mg²⁺ acts as a charge-screening cation, stabilizing the high negative charge density of the inner mitochondrial membrane (IMM) and preventing depolarization under stress.

-

Pathway Visualization

Figure 1: The dual-entry mechanism of this compound. Succinate fuels the electron transport chain at Complex II, while Mg²⁺ activates ATP Synthase.

Part 2: Experimental Protocols (High-Resolution Respirometry)

Pre-Experimental Decision Matrix

Before selecting a protocol, you must determine the cellular state. Succinate is a dicarboxylate anion and cannot freely cross the plasma membrane of intact cells at rates sufficient for respirometry without specific transporters.

| Variable | Permeabilized Cells / Isolated Mitochondria | Intact Cells |

| Compound Form | This compound (Salt) | Prodrugs (e.g., NV118) or Esters |

| Mechanism | Direct access to IMM via permeabilization. | Intracellular hydrolysis releases succinate. |

| Mg²⁺ Source | Provided by Mg-Succinate or Buffer (MiR05). | Provided by endogenous stores or media. |

| Primary Use | Diagnosing ETC Complex defects (SUIT protocols). | Therapeutic screening, acute uptake studies. |

Protocol A: The "Gold Standard" SUIT Protocol (Permeabilized Cells)

Target: Assessing Complex II-linked Respiration (

Buffer Requirement: Mitochondrial Respiration Medium (MiR05) containing MgCl₂ (3 mM) is standard. If testing Mg-Succinate specifically, prepare a custom Mg-free buffer and titrate Mg-Succinate to observe the ion-coupled effect.

Workflow:

-

Baseline: Add cells (

cells/mL) to the chamber. Record routine respiration.[2][3][4] -

Permeabilization: Titrate Digitonin (optimal conc. usually 10–20 µg/10⁶ cells).

-

Validation: Add Trypan Blue to a separate aliquot to confirm >95% permeabilization.

-

-

Complex I Blockade: Add Rotenone (0.5 µM).

-

Substrate Addition (The Mg-Succinate Step):

-

Add This compound (10 mM final conc).

-

Observation: This initiates the LEAK state (

). Protons are pumped, but ATP synthase is idle (no ADP).

-

-

Phosphorylation (OXPHOS State):

-

Add ADP (saturation level, typically 2.5–5 mM).

-

Observation: Rapid increase in

flux. This is the OXPHOS capacity ( -

Note: If using Mg-Succinate, ensure the Mg²⁺:ADP ratio remains >1. Free ADP inhibits ATP synthase; it must be Mg-ADP.

-

-

Integrity Check: Add Cytochrome c (10 µM).

-

Criteria: An increase of >10-15% indicates outer mitochondrial membrane damage (test invalid).

-

-

Uncoupling (ETS Capacity): Titrate FCCP (steps of 0.5 µM).

-

Observation: Determines the maximal Electron Transfer System capacity (

).

-

Protocol B: Intact Cell "Bypass" (Prodrug Context)

Target: Rescuing respiration in CI-deficient intact cells.

Rationale: Standard Mg-Succinate salts do not penetrate intact membranes efficiently. For intact cell studies, use cell-permeable succinate prodrugs (e.g., NV118) or specific esters.

Workflow:

-

Induce Defect: Treat intact cells with Rotenone (to mimic CI deficiency) or Metformin .

-

Baseline Measurement: Record depressed respiration.

-

Prodrug Titration: Titrate Cell-Permeable Succinate (e.g., NV118, 50–500 µM).

-

Mg²⁺ Supplementation: If studying the synergy, add MgCl₂ or Mg-Orotate to the external media (though intracellular Mg is usually sufficient).

-

Outcome: Measure the restoration of Routine Respiration.

Part 3: Data Interpretation & Quality Control

Quantitative Output Table

When analyzing Mg-Succinate driven respiration, structure your data as follows:

| Parameter | Symbol | Physiological Meaning | Expected Trend (Mg-Succinate) |

| Leak Respiration | Proton leak with Succinate, no ADP. | Moderate. High | |

| OXPHOS Capacity | Coupled respiration (Succinate + ADP + Mg). | Maximal . Requires adequate Mg²⁺.[6] | |

| Respiratory Control Ratio | High (>3–5) indicates tight coupling. | ||

| ETS Capacity | Uncoupled respiration (FCCP).[2] | Should be |

Troubleshooting The "Magnesium Limit"

A common error in succinate studies is Magnesium Depletion .

-

Symptom: Adding ADP results in a sluggish or blunted OXPHOS response, even with ample Succinate.

-

Cause: ATP synthase binds Mg-ADP , not free ADP. If you add high concentrations of ADP (e.g., 5 mM) without matching Mg²⁺, the free ADP acts as a competitive inhibitor.

-

Solution: Always use Mg-Succinate or ensure the buffer contains excess Mg²⁺ (Standard MiR05 contains 3 mM MgCl₂; for high ADP titrations, supplement to maintain 1:1 ratio).

Part 4: Visualization of Experimental Workflow

Figure 2: Step-by-step SUIT protocol for assessing this compound-driven respiration in permeabilized cells.

References

-

Gnaiger, E. (2020). Mitochondrial Pathways and Respiratory Control. Bioenerg Commun.

-

Pesta, D., & Gnaiger, E. (2012). High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers. Methods in Molecular Biology.

-

Ehinger, J. K., et al. (2016). Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency. Nature Communications.

-

Panov, A., & Greenamyre, J. T. (2005). Sources of ROS in brain mitochondria: Complex II and Reverse Electron Transport. Neurochemical Research.

-

Oroboros Instruments. (2024). Succinate - MitoPedia.

Sources

- 1. Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Permeable Succinate Improves Platelet Respiration in Patients Undergoing Cardiopulmonary Bypass: A Pilot Study [tmj.ro]

- 3. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jove.com [jove.com]

- 5. mdpi.com [mdpi.com]

- 6. caringsunshine.com [caringsunshine.com]

Magnesium Succinate: Mechanistic Dual-Action in Enzymatic Catalysis and Bioenergetics

Executive Summary

Magnesium succinate (

This guide dissects the molecular mechanisms of these two moieties post-dissociation, focusing on

Part 1: Physicochemical Basis & Dissociation

The primary mechanism of this compound is its rapid dissociation in physiological aqueous environments. Unlike magnesium oxide, which requires high gastric acidity for solubilization, this compound exhibits high water solubility due to the lower lattice energy of the organic salt.

Dissociation Equation:

Once dissociated, the two ions diverge into distinct subcellular pathways:

- (Cytosol/Mitochondria): Stabilizes ATP and activates enzymes (Kinases, ATPases).

-

Succinate (Mitochondria): Enters the mitochondrial matrix via the dicarboxylate carrier (SLC25A10) to fuel Complex II.

Visualization: The Dual-Action Pathway

The following diagram illustrates the divergence of the magnesium and succinate moieties upon cellular entry.

Figure 1: The dissociative pathway of this compound, showing the parallel activation of kinase signaling (

Part 2: The Magnesium Moiety ( ) Mechanism

The Obligate Cofactor in Phosphoryl Transfer

In enzymatic reactions involving ATP, the free nucleotide (

1. Charge Shielding & Geometry

ATP carries a dense negative charge on its triphosphate tail. Without

-

Mechanism:

coordinates with the -

Effect: This neutralizes the negative charge density, allowing the nucleophile (e.g., the hydroxyl group of glucose in Hexokinase) to approach the

-phosphorus.

2. Catalytic Assistance (The Hexokinase Example)

In the Hexokinase reaction (first step of glycolysis),

-

Substrate:

.[3] -

Action: The

ion pulls electron density away from the phosphorus atom, making it more electrophilic and susceptible to nucleophilic attack by the C6-OH of glucose. -

Transition State:

stabilizes the pentavalent transition state, lowering the activation energy (

Technical Note: In the absence of

, the rate of ATP hydrolysis or phosphoryl transfer drops by several orders of magnitude, rendering the enzyme effectively inactive [1].

Part 3: The Succinate Moiety Mechanism

Mitochondrial Respiration & Complex II

The succinate moiety acts as a direct metabolic substrate for Succinate Dehydrogenase (SDH) , also known as Complex II of the Electron Transport Chain.[4][5][6][7] Unlike NADH-dependent enzymes, SDH provides a direct entry point for electrons into the ubiquinone pool.[5]

Mechanism of Action at Complex II

-

Binding: Succinate binds to the SDH active site (Subunit A).

-

Oxidation: SDH catalyzes the oxidation of succinate to fumarate.[5][6][7]

-

Reaction:

[7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Electron Tunneling: Electrons are transferred from

through a chain of Iron-Sulfur ([Fe-S]) clusters within the enzyme. -

Ubiquinone Reduction: Electrons are finally transferred to Ubiquinone (

) to form Ubiquinol (

This mechanism bypasses Complex I, meaning this compound can sustain ATP production even in conditions where NAD+ availability is flux-limited [2].

Part 4: Experimental Protocols

To validate the mechanism of action of this compound, one must assay both moieties independently. The following protocols are designed for high reproducibility and specificity.

Protocol A: Coupled Enzyme Assay for -Dependent Hexokinase Activity

Objective: Quantify the catalytic rate enhancement provided by the magnesium moiety. Principle: Hexokinase (HK) converts Glucose to G6P. G6P-Dehydrogenase (G6PDH) oxidizes G6P, reducing NADP+ to NADPH. NADPH formation is monitored at 340nm.

| Reagent | Concentration | Role |

| Tris-HCl Buffer (pH 7.4) | 50 mM | Maintains physiological pH |

| Glucose | 5 mM | Substrate for HK |

| ATP | 2 mM | Substrate (inactive without Mg) |

| NADP+ | 0.5 mM | Reporter substrate for G6PDH |

| G6PDH | 1 U/mL | Coupling enzyme |

| This compound | 0 - 10 mM (Titration) | Test Compound |

Workflow:

-

Blanking: Prepare a cuvette with all reagents except this compound. Measure baseline absorbance at 340nm (should be flat).

-

Initiation: Add this compound to the reaction mixture.

-

Kinetic Read: Monitor OD340 for 5 minutes at 25°C.

-

Validation: The rate of NADPH production (

) is directly proportional to the formation of the active Mg-ATP complex. -

Control: Run a parallel arm with Magnesium Oxide (equimolar Mg) to demonstrate the solubility/kinetic advantage of the succinate salt.

Protocol B: DCPIP Reduction Assay for Succinate Dehydrogenase (SDH)

Objective: Confirm the metabolic activity of the succinate moiety. Principle: SDH oxidizes succinate.[6][7][8] In vitro, an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), intercepts electrons from the [Fe-S] clusters. DCPIP transitions from Blue (Oxidized) to Colorless (Reduced).

Workflow:

-

Preparation: Isolate mitochondria from tissue or use purified SDH complex.

-

Reaction Mix:

-

Phosphate Buffer (50 mM, pH 7.4)

-

Sodium Azide (5 mM) - Blocks Complex IV to prevent oxygen interference.

-

DCPIP (50

) - Blue indicator. -

Mitochondrial Fraction (10-50

protein).

-

-

Baseline: Monitor OD600 (Blue).

-

Activation: Add This compound (5 mM).

-

Measurement: Monitor the decrease in absorbance at 600nm.

-

Calculation: Calculate specific activity using the extinction coefficient of DCPIP (

).

Visualization: Hexokinase Transition State

This diagram details the specific atomic interactions facilitated by the

Figure 2: The catalytic core of Hexokinase.[2]

References

-

Magnesium Ion Catalyzed ATP Hydrolysis. Journal of the American Chemical Society. (2025). Demonstrates the obligate role of Mg in stabilizing the transition state for associative and dissociative phosphate hydrolysis.[1]

-

Succinate Dehydrogenase: Structure, Function and Significance. ResearchGate. (2025). details the mechanism of succinate oxidation and its coupling to the electron transport chain.[4][5][8]

-

Magnesium Bioavailability from Magnesium Citrate and Magnesium Oxide. Journal of the American College of Nutrition. (1990). Establishes the superior solubility and absorption of organic magnesium salts compared to oxides.[9]

-

Hexokinase Mechanism and Catalytic Site Atlas. EBI. (2025). Provides the structural basis for Mg-ATP interactions within the hexokinase active site.

-

Succinate Dehydrogenase Assembly and Bioenergetics. PMC - NIH. (2025). Reviews the role of Complex II in bioenergetics and its unique position in the TCA cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hexokinase - Reaction [chem.uwec.edu]

- 3. Activation of brain hexokinase by magnesium ions and by magnesium ion–adenosine triphosphate complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. sciencequery.com [sciencequery.com]

- 8. researchgate.net [researchgate.net]

- 9. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

magnesium succinate physical properties including solubility and stability.

The following technical guide provides an in-depth analysis of Magnesium Succinate, designed for researchers and formulation scientists.

Physicochemical Characterization, Stability Profile, and Bio-Kinetic Implications

Executive Summary

This compound (MgC₄H₄O₄) represents a high-value organometallic salt in pharmaceutical and nutraceutical development.[1] Unlike inorganic magnesium sources (e.g., MgO, MgCO₃) which suffer from solubility-limited bioavailability, this compound leverages the dicarboxylate ligand (succinic acid) to enhance aqueous solubility and dissolution kinetics.[1] Furthermore, the succinate anion is a direct intermediate in the Krebs cycle (TCA cycle), theoretically offering synergistic metabolic support alongside magnesium supplementation.[1]

This guide analyzes the critical physical properties—solubility, thermal stability, and solid-state behavior—that dictate its performance in solid oral dosage forms.[1]

Chemical Identity & Solid-State Physics[1]

This compound typically exists as a hydrate, most commonly the tetrahydrate form, though commercial drying processes can yield lower hydrates.[1] The coordination chemistry involves the Mg²⁺ ion chelated by the carboxylate oxygens of the succinate ligand, forming a stable 5-membered or polymeric ring structure depending on the crystal packing.

| Property | Specification |

| IUPAC Name | Magnesium butanedioate |

| CAS Number | 556-32-1 (Anhydrous) / 33460-47-8 (Hydrate) |

| Molecular Formula | C₄H₄MgO₄ (Anhydrous) |

| Molecular Weight | 140.38 g/mol (Anhydrous) |

| Appearance | White, fine crystalline powder |

| Crystal Habit | Monoclinic or triclinic (hydrate dependent) |

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Solubility Profile

Solubility is the rate-limiting step for magnesium absorption.[1] this compound exhibits "Freely Soluble" characteristics in water, significantly outperforming inorganic salts.[1]

-

Aqueous Solubility: High.[1] The organic succinate ligand disrupts the high lattice energy typical of inorganic magnesium salts, facilitating hydration.[1]

-

pH Dependence: The compound exhibits pH-dependent solubility.[1]

-

Acidic (Gastric pH 1.2 - 2.0): Rapid dissociation into Mg²⁺ and succinic acid.[1]

-

Neutral (Intestinal pH 6.8 - 7.4): Remains soluble due to the chelating effect of the succinate anion, preventing the precipitation of insoluble Mg(OH)₂ that plagues inorganic forms.

-

-

Solution pH: A 1% (w/v) aqueous solution typically yields a pH of 4.0 – 5.5 , indicating a weakly acidic salt derived from a weak acid and a strong base (Mg(OH)₂ is effectively strong in this context due to the driving force of the reaction).

Hygroscopicity and Stability

-

Hygroscopicity: Moderately hygroscopic.[1] While less deliquescent than Magnesium Chloride or Magnesium Acetate, it will adsorb atmospheric moisture if exposed to relative humidity (RH) > 60%.[1]

-

Chemical Stability: The succinate moiety is chemically robust, resistant to oxidation under standard storage conditions.[1]

-

Shelf-Life Implication: Formulations require moisture-barrier packaging (e.g., Alu-Alu blisters or HDPE bottles with desiccant) to prevent caking and hydrate transitions.[1]

Thermal Analysis (TGA/DSC)

Understanding the thermal decomposition pathway is vital for processing (e.g., hot-melt extrusion or drying).[1] The thermal profile typically follows a three-stage degradation mechanism.[1]

Predicted Thermal Event Table:

| Temperature Range (°C) | Event | Mechanistic Description |

| 80°C – 150°C | Dehydration | Loss of crystal water (Endothermic).[1] Conversion from tetrahydrate to anhydrous form.[1] |

| 150°C – 300°C | Stable Anhydrous Region | The anhydrous salt remains stable.[1] Suitable window for thermal processing.[1] |

| > 320°C | Decomposition | Oxidative degradation of the succinate ligand. Evolution of CO₂, CO, and formation of carbonaceous char. |

| > 500°C | Residue Formation | Final conversion to Magnesium Oxide (MgO).[1] |

Visualization: Thermal Decomposition Pathway

Figure 1: Step-wise thermal degradation pathway of this compound from hydrate to oxide residue.[1]

Bio-Kinetic Logic

The choice of this compound is driven by the "Solubility-Permeability Interplay."

-

Gastric Phase: The salt fully dissociates.[1]

-

Intestinal Phase: Unlike Mg-Oxide, which requires protons to dissolve (and thus precipitates in the small intestine as pH rises), the succinate anion keeps Mg²⁺ in solution via weak chelation or simply by not forcing hydroxide precipitation.[1]

-

Absorption: Free Mg²⁺ is absorbed via TRPM6/7 channels (saturable, active) and paracellular pathways (passive, concentration-dependent).[1] High solubility maximizes the concentration gradient for passive transport.[1]

Visualization: Dissolution & Absorption Logic

Figure 2: Comparative bioavailability pathway showing the advantage of organic succinate over inorganic salts.

Experimental Protocols

To validate the quality of this compound raw material, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination

Objective: Determine precise saturation solubility at 25°C.

-

Preparation: Add excess this compound powder to 50 mL of deionized water in a jacketed glass vessel maintained at 25.0°C ± 0.1°C.

-

Equilibration: Stir at 200 RPM for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Validation Step: Discard the first 2 mL of filtrate to account for filter adsorption.[1]

-

Quantification:

Protocol B: pH-Stat Dissolution Rate

Objective: Measure dissolution kinetics independent of saturation effects.[1]

-

Setup: Use a USP Dissolution Apparatus II (Paddle) with 900 mL water at 37°C.

-

Execution: Add 500 mg this compound.

-

Monitoring: Continuously monitor pH. Since the salt is slightly acidic, a drop in pH correlates with dissolution.[1]

-

Validation: Cross-reference with conductivity measurements. A plateau in conductivity indicates complete dissolution.[1]

References

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Papchem Lifesciences. (n.d.).[1] this compound Technical Data Sheet. Retrieved from [Link]

-

Blancquaert, L., et al. (2019).[1] Predicting and Testing Bioavailability of Magnesium Supplements. Nutrients. Retrieved from [Link]

-

Coudray, C., et al. (2005).[1][2] Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats. Magnesium Research. (Contextual reference for organic vs inorganic solubility).

Sources

Magnesium Succinate: Synergistic Modulation of Mitochondrial Bioenergetics

The following technical guide is structured to provide a mechanistic, rigorous, and actionable analysis of Magnesium Succinate's role in mitochondrial bioenergetics.

Technical Whitepaper for Drug Development & Metabolic Research

Executive Summary

In the landscape of metabolic therapeutics, This compound represents more than a simple mineral salt; it is a stoichiometric delivery vehicle for two critical bioenergetic effectors. While the Krebs cycle (TCA) is often taught as a substrate-driven loop, its kinetic efficiency is strictly governed by divalent cation availability—specifically Magnesium (

This guide deconstructs the dual-action mechanism of this compound:

-

The Anaplerotic Driver: Succinate bypasses the NADH-generating dehydrogenases to directly fuel Complex II (Succinate Dehydrogenase), offering a rapid electron injection point into the Ubiquinone pool.

-

The Kinetic Activator:

is the obligate cofactor for the rate-limiting enzymes upstream of succinate (Isocitrate Dehydrogenase,

By simultaneously supplying the substrate (succinate) and the kinetic activator (

Mechanistic Foundations: The /Succinate Axis

The Magnesium Dependency of the TCA Cycle

Magnesium is not merely a passive counter-ion; it is a structural and catalytic necessity for the TCA cycle's progression. Its role is distinct at three critical nodes:

| Enzyme | Role in TCA | |

| Isocitrate Dehydrogenase (IDH) | Decarboxylation of Isocitrate | Direct Activation: Forms an |

| Rate-limiting step (Flux Control) | Allosteric Modulation: Free | |

| Succinyl-CoA Synthetase (SCS) | Substrate-Level Phosphorylation | Catalytic Cofactor: Facilitates the transient phosphorylation of the active site Histidine. The reaction requires |

Succinate: The Complex II Bypass

Unlike other TCA intermediates that generate NADH (feeding Complex I), Succinate is the specific substrate for Complex II (Succinate Dehydrogenase, SDH) .

-

Mechanism: SDH oxidizes succinate to fumarate, transferring electrons to FAD

-

Therapeutic Value: In ischemic or metabolic, compromised tissue, Complex I is often the primary site of ROS leakage and damage. Supplementing succinate allows the cell to bypass a dysfunctional Complex I, maintaining proton motive force (

) via Complex II, III, and IV.

The Synergistic Proposition

Supplementing with this compound provides a "Push-Pull" metabolic effect:

-

Push: Succinate drives electron transport at Complex II.

-

Pull:

accelerates the turnover of upstream enzymes (IDH,

Pathway Visualization

The following diagram illustrates the specific entry points of Magnesium and Succinate within the mitochondrial matrix, highlighting the enzymes that are strictly

Figure 1: The Magnesium-Succinate Interaction Map. Red nodes indicate rate-limiting steps strictly requiring

Experimental Protocols: Validating the Mechanism

To rigorously assess the impact of this compound on mitochondrial function, researchers must isolate the variables of transport vs. enzymatic activity. The following protocols are designed for high reproducibility.

Protocol A: Succinate Dehydrogenase (SDH) Activity Assay

Objective: Quantify the specific activity of Complex II in the presence of varying

Principle: SDH oxidizes succinate to fumarate.[1][2] The electrons are artificially intercepted by DCIP (2,6-Dichlorophenolindophenol), a blue dye that becomes colorless upon reduction. The rate of absorbance decrease at 600nm is proportional to SDH activity.[1][2]

Reagents:

-

Assay Buffer: 25 mM Potassium Phosphate (pH 7.2), 0.1 mM EDTA.

-

Substrate: 20 mM this compound (vs. Sodium Succinate control).

-

Electron Acceptor: 50 µM DCIP + 2 mM Phenazine Methosulfate (PMS) (PMS acts as an intermediate electron carrier).

-

Inhibitor (Control): 10 mM Malonate (Specific competitive inhibitor of SDH).

Workflow:

-

Isolation: Isolate mitochondria from fresh tissue (liver/heart) using differential centrifugation (800g spin to remove debris, 10,000g spin to pellet mitochondria).

-

Lysis: Resuspend mitochondrial pellet in Assay Buffer + 0.5% Triton X-100 to permeabilize membranes.

-

Blanking: Prepare a blank cuvette with buffer, DCIP, PMS, and Mitochondria (No Succinate).

-

Reaction Start: Add this compound (or Sodium Succinate +

separate controls) to the sample cuvette. -

Measurement: Monitor

kinetic read for 5 minutes at 25°C. -

Calculation:

Where

Protocol B: Mitochondrial Respiration (Seahorse XF Analysis)

Objective: Determine if this compound improves State 3 (ADP-stimulated) respiration compared to Succinate alone.

Workflow Visualization:

Figure 2: Workflow for measuring Complex II-driven respiration using this compound.

Critical Analysis:

-

Rotenone is essential to block Complex I, ensuring all oxygen consumption is driven by the Succinate

Complex II pathway. -

Comparison: Compare Mg-Succinate vs. Na-Succinate. If

enhances ATP Synthase turnover, the State 3 rate (ADP stimulated) should be higher in the Mg-Succinate group.

Quantitative Data Presentation

When reporting results from the above protocols, structure your data to highlight the kinetic parameters.

Table 1: Expected Kinetic Impact of this compound

| Parameter | Definition | Effect of Mg-Succinate vs. Na-Succinate | Physiological Implication |

| Max reaction velocity | Neutral / Slight Increase | Succinate saturates the enzyme; Mg stabilizes the membrane environment but is not catalytic for SDH. | |

| State 3 Respiration | ADP-driven | Significant Increase | |

| RCR (State 3/State 4) | Respiratory Control Ratio | Improved | Indicates tighter coupling between electron transport and ATP synthesis. |

| ROS Generation | Superoxide production | Decreased | Efficient flux reduces electron slip and reverse electron transport (RET). |

Therapeutic Implications & Safety

Target Indications:

-

Ischemia-Reperfusion Injury: Rapid restoration of ATP is critical. Complex I is often damaged during ischemia. This compound bypasses Complex I (via Succinate) and supports ATP synthesis (via Mg), offering a "metabolic bypass."

-

Type 2 Diabetes: Characterized by mitochondrial inflexibility and low intracellular

. Supplementation addresses both the ionic deficit and the energetic stall.

Safety Note:

Succinate can act as a signaling molecule (via SUCNR1/GPR91) and may induce pseudo-hypoxia stabilization of HIF-1

References

-

Role of Magnesium in Genomic Stability and Energy Metabolism Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Establishes Mg as a cofactor for IDH,

-KGDH, and ATP synthase. -

Succinate Dehydrogenase (Complex II) Structure and Function Source: Wikipedia / Protein Data Bank URL:[Link] Relevance: Details the catalytic mechanism of SDH and its role in the ETC.

-

Magnesium Supplementation Improves Mitochondrial Function in Diabetes Source: Journal of Clinical Investigation (JCI) URL:[Link] Relevance: Demonstrates the therapeutic efficacy of Mg in restoring mitochondrial bioenergetics in metabolic disease models.[3]

Sources

physicochemical characteristics of magnesium succinate powder.

Executive Summary

Magnesium Succinate (Mg-Succinate) represents a high-value organic magnesium salt utilized in pharmaceutical and nutraceutical applications for its superior bioavailability compared to inorganic counterparts (e.g., MgO).[1][2] This guide provides a rigorous technical framework for characterizing Mg-Succinate powder, focusing on its solid-state properties, aqueous solubility dynamics, and thermal stability. The protocols defined herein are designed to ensure lot-to-lot consistency and predict performance in solid dosage forms.

Molecular Identity & Solid-State Architecture

This compound exists primarily in two forms: the anhydrous salt and the hydrated forms (typically tetrahydrate). Distinguishing between these is critical for accurate dosing and stability profiling.

-

CAS Number: 556-32-1 (Anhydrous), 91856-52-9 (Tetrahydrate)

-

Molecular Formula: C₄H₄MgO₄ (Anhydrous) | C₄H₄MgO₄[4]·4H₂O (Tetrahydrate)[3]

-

Molecular Weight: 140.38 g/mol (Anhydrous) | ~212.44 g/mol (Tetrahydrate)

Crystalline Structure & Polymorphism

Unlike amorphous magnesium sources, Mg-Succinate forms a defined crystalline lattice. The succinate ligand acts as a bidentate chelator, stabilizing the Mg²⁺ ion.

Critical Quality Attribute (CQA): The hydration state is the primary variable. The tetrahydrate form is thermodynamically stable at ambient conditions but can undergo phase transitions during high-shear granulation or drying.

Solubility & Dissolution Dynamics

The bioavailability of magnesium is rate-limited by its solubility in the gastrointestinal (GI) tract.[5] Mg-Succinate exhibits a pH-dependent solubility profile that favors absorption in the proximal small intestine.

Comparative Solubility Profile

The following table contrasts Mg-Succinate with common industry standards.

| Parameter | This compound | Magnesium Citrate | Magnesium Oxide |

| Class | Organic Salt | Organic Salt | Inorganic Salt |

| Water Solubility (25°C) | High (~150-200 mg/mL) | High (~200 mg/mL) | Insoluble (<0.1 mg/mL) |

| pH Sensitivity | Moderate (Buffers stomach acid) | High | N/A (Requires acid to dissolve) |

| Bioavailability Potential | High | High | Low (~4%) |

| Elemental Mg Content | ~17% (Anhydrous) | ~11-16% | ~60% |

Mechanism of Action: Dissociation Pathway

The following diagram illustrates the dissociation logic that validates Mg-Succinate's high bioavailability.

Figure 1: Pharmacokinetic dissociation pathway of this compound. The organic ligand (succinic acid) prevents premature precipitation in the small intestine, facilitating Mg²⁺ uptake.

Thermal Stability & Decomposition Profile

Understanding the thermal behavior is mandatory for processing steps like spray drying or hot-melt extrusion.

Thermogravimetric Analysis (TGA) Expectations

Mg-Succinate Tetrahydrate exhibits a characteristic multi-step weight loss profile:

-

Dehydration (< 150°C): Loss of water of crystallization.

-